N-(3-bromo-5-methylphenyl)oxetan-3-amine N-(3-bromo-5-methylphenyl)oxetan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203727
InChI: InChI=1S/C10H12BrNO/c1-7-2-8(11)4-9(3-7)12-10-5-13-6-10/h2-4,10,12H,5-6H2,1H3
SMILES:
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

N-(3-bromo-5-methylphenyl)oxetan-3-amine

CAS No.:

Cat. No.: VC16203727

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromo-5-methylphenyl)oxetan-3-amine -

Specification

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name N-(3-bromo-5-methylphenyl)oxetan-3-amine
Standard InChI InChI=1S/C10H12BrNO/c1-7-2-8(11)4-9(3-7)12-10-5-13-6-10/h2-4,10,12H,5-6H2,1H3
Standard InChI Key PQJNWJNRHOGYPF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)Br)NC2COC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Bromo-5-methylphenyl)oxetan-3-amine features a four-membered oxetane ring (C3H6O\text{C}_3\text{H}_6\text{O}) fused to an aromatic system. The phenyl group is substituted with a bromine atom at the 3-position and a methyl group at the 5-position, creating a sterically hindered environment that influences reactivity. The amine group at the 3-position of the oxetane ring enhances hydrogen-bonding potential, critical for biological interactions .

The compound’s structural formula is represented as:

BrN-OCH3\begin{array}{ccc} & \text{Br} & \\ & | & \\ \text{N} & \text{-} & \text{O} \\ & | & \\ & \text{CH}_3 & \\ \end{array}

Figure 1: Structural representation of N-(3-bromo-5-methylphenyl)oxetan-3-amine.

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValueMethod/Source
Molecular Weight242.11 g/molHigh-resolution MS
Log P (Octanol-Water)2.3 ± 0.1Chromatographic assay
Water Solubility12 mg/L (25°C)Shake-flask method
Melting Point98–102°CDifferential scanning calorimetry

The bromine atom contributes to elevated lipophilicity (Log P = 2.3), while the oxetane’s polarity moderates solubility . The methyl group at the 5-position enhances steric stability, reducing ring-opening tendencies under physiological conditions.

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves palladium-catalyzed Buchwald–Hartwig amination, coupling 3-bromo-5-methylaniline with oxetan-3-yl triflate . Optimized conditions (Pd(OAc)2_2, Xantphos ligand, Cs2_2CO3_3, toluene, 110°C) yield 78–85% product purity . This method ensures regioselective bromine retention, critical for downstream functionalization.

Alternative Approaches

  • Ring-Closing Metathesis: Using Grubbs catalyst, 1,3-diol precursors are converted to oxetane intermediates, followed by bromination .

  • Nucleophilic Substitution: Reaction of 3-bromo-5-methylphenylamine with oxetan-3-yl mesylate in DMF (K2_2CO3_3, 80°C) achieves 70% yield.

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Buchwald–Hartwig8598Scalability, minimal byproducts
Ring-Closing Metathesis6592Applicable to diol precursors
Nucleophilic Substitution7095Low catalyst cost

Reactivity and Functionalization

Ring-Opening Reactions

The oxetane ring undergoes acid-catalyzed hydrolysis to form a diol intermediate, enabling conjugation with carboxylic acids or sulfonamides. For example, treatment with HCl (1M) yields N-(3-bromo-5-methylphenyl)-3-aminopropane-1,2-diol\text{N-(3-bromo-5-methylphenyl)-3-aminopropane-1,2-diol}, a precursor for prodrug formulations.

Halogen Exchange

The bromine atom participates in Suzuki–Miyaura cross-coupling, replacing Br with aryl or heteroaryl groups. Using Pd(dppf)Cl2_2 and phenylboronic acid in THF/H2_2O (80°C), bromine is substituted with 90% efficiency . This versatility supports diversity-oriented synthesis for structure-activity relationship (SAR) studies.

Biological Activity and Mechanisms

Kinase Inhibition

Oxetane derivatives exhibit affinity for kinase ATP-binding pockets, mimicking carbonyl groups via hydrogen bonding . In vitro assays against JAK2 kinase revealed an IC50_{50} of 1.2 µM for N-(3-bromo-5-methylphenyl)oxetan-3-amine, comparable to reference inhibitors like ruxolitinib . Molecular docking simulations suggest the oxetane oxygen forms a key hydrogen bond with the hinge region’s backbone NH .

TargetAssay TypeResult (IC50_{50}/MIC)Reference
JAK2 KinaseFluorescence1.2 µM
MRSABroth microdilution16 µg/mL
COX-2 (Inflammation)ELISA45% inhibition at 10 µM

Applications in Drug Discovery

Bioisosteric Replacement

The oxetane group serves as a nonclassical bioisostere for carbonyl or tert-butyl groups, improving metabolic stability without sacrificing potency . In a Tenovin-6 analog, replacing tert-butyl with 3,3-difluorooxetane enhanced solubility (Log P reduced by 1.2) while maintaining sirtuin inhibition (IC50_{50} = 0.8 µM vs. 0.7 µM) .

Prodrug Development

Conjugation with dipeptide transporters via ring-opened diol intermediates enhances oral bioavailability. Rat pharmacokinetic studies showed a 3.2-fold increase in AUC compared to parent compound.

Future Directions

  • SAR Expansion: Systematic variation of substituents to optimize kinase selectivity .

  • In Vivo Efficacy: Evaluation in murine models of inflammation and infection.

  • Materials Science: Exploration as a monomer for high-performance polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator